molecular formula C12H20N4 B1416233 5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine CAS No. 915920-63-7

5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine

Cat. No.: B1416233
CAS No.: 915920-63-7
M. Wt: 220.31 g/mol
InChI Key: BCRJXMWWKWVHHM-UHFFFAOYSA-N
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Description

5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine is a heterocyclic compound that contains a pyrimidine ring substituted with ethyl, methyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2,6-diaminopyrimidine with ethyl iodide and piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce any oxidized forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or pyrimidine ring positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-(1-piperidinyl)-2-pyrimidinamine: Lacks the ethyl group, which may affect its binding affinity and activity.

    5-Ethyl-4-methyl-2-pyrimidinamine: Lacks the piperidinyl group, which may influence its solubility and reactivity.

    6-(1-Piperidinyl)-2-pyrimidinamine: Lacks both the ethyl and methyl groups, potentially altering its chemical properties and applications.

Uniqueness

5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine is unique due to the presence of both ethyl and piperidinyl groups, which can enhance its binding interactions and provide distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

5-ethyl-4-methyl-6-piperidin-1-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-3-10-9(2)14-12(13)15-11(10)16-7-5-4-6-8-16/h3-8H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRJXMWWKWVHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1N2CCCCC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651067
Record name 5-Ethyl-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-63-7
Record name 5-Ethyl-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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